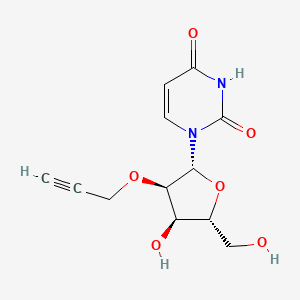
2'-o-propargyluridine
Übersicht
Beschreibung
2’-O-Propargyl-uridine is a modified nucleoside analog where the hydroxyl group at the 2’ position of uridine is replaced with a propargyl group. This modification enhances the compound’s chemical reactivity, making it a valuable tool in various biochemical and molecular biology applications, particularly in the field of nucleic acid research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of solid-phase synthesis, where the uridine is anchored to a solid support, and the propargyl group is introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods: Industrial production of 2’-O-propargyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reagents to maximize the efficiency of the click chemistry reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-Propargyl-uridine undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group readily participates in CuAAC reactions, forming stable triazole linkages.
Substitution Reactions: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are commonly used.
Substitution Reactions: Various nucleophiles can be used to substitute the propargyl group.
Major Products:
Triazole Derivatives: Formed via CuAAC reactions.
Substituted Uridine Derivatives: Formed via substitution reactions.
Wissenschaftliche Forschungsanwendungen
2’-O-Propargyl-uridine has a wide range of applications in scientific research:
Fluorescent Labeling: It is used for fluorescent labeling of nucleic acids, enhancing the visualization of DNA and RNA in various biological assays.
Molecular Beacons: It is incorporated into molecular beacons for detecting specific nucleic acid sequences.
Drug Development: It serves as a precursor for developing nucleoside analogs with potential therapeutic applications.
Biochemical Probes: It is used as a biochemical probe to study nucleic acid interactions and modifications.
Wirkmechanismus
The primary mechanism of action of 2’-O-propargyl-uridine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions to introduce various functional groups. This modification allows for the precise labeling and tracking of nucleic acids in biological systems. The propargyl group also enhances the compound’s reactivity, enabling it to form stable linkages with other molecules .
Vergleich Mit ähnlichen Verbindungen
2’-O-Methyl-uridine: Another modified nucleoside with a methyl group at the 2’ position, commonly used in antisense oligonucleotides.
2’-O-Allyl-uridine: Similar to 2’-O-propargyl-uridine but with an allyl group, used in various biochemical applications.
Uniqueness: 2’-O-Propargyl-uridine is unique due to its propargyl group, which provides a reactive alkyne moiety for click chemistry reactions. This makes it particularly valuable for applications requiring precise and stable modifications of nucleic acids .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYVXTZWZSVLZ-QCNRFFRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)






![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B8122713.png)
![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)
